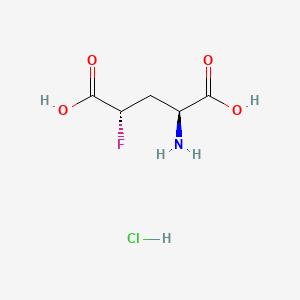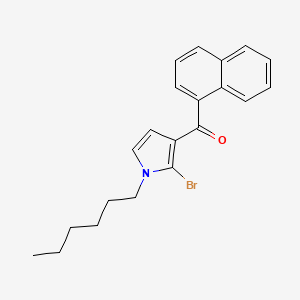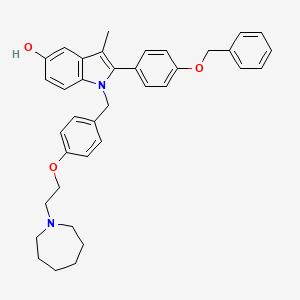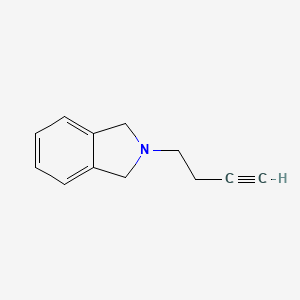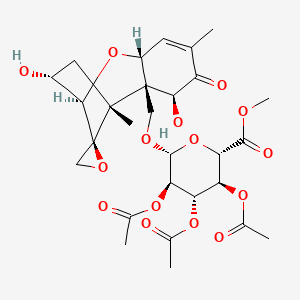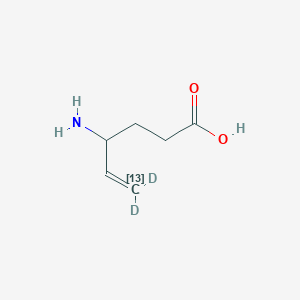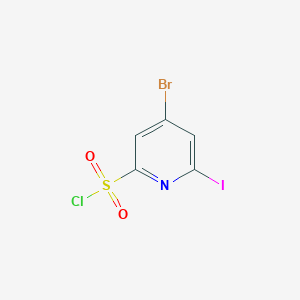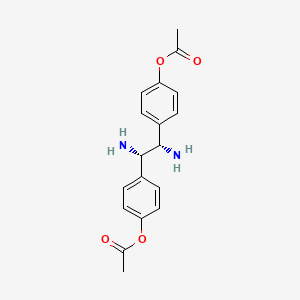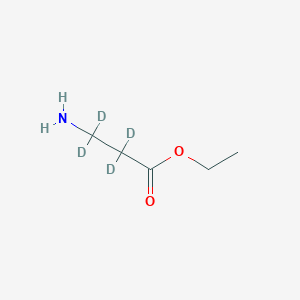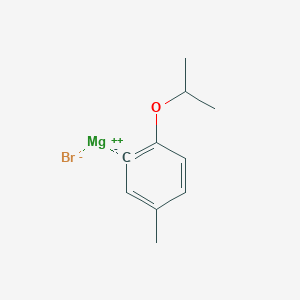
Stigmastanol O-Acetyl-trans-ferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmastanol O-Acetyl-trans-ferulate is a phytosterol derivative that combines the properties of stigmastanol and ferulic acid. Phytosterols are plant-derived compounds structurally similar to cholesterol, and ferulic acid is a phenolic compound known for its antioxidant properties. This compound is of interest due to its potential health benefits, including cholesterol-lowering and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stigmastanol O-Acetyl-trans-ferulate typically involves the esterification of stigmastanol with ferulic acid. One common method is the chemoenzymatic approach, which uses enzymes like lipases to catalyze the esterification reaction. The reaction conditions often include the use of organic solvents such as hexane or ethyl acetate and temperatures ranging from 30°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using immobilized enzymes to enhance yield and efficiency. The use of bioreactors and continuous flow systems can further optimize the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Stigmastanol O-Acetyl-trans-ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Stigmastanol O-Acetyl-trans-ferulate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in modulating cholesterol metabolism and anti-inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and reducing inflammation.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits
Wirkmechanismus
The mechanism of action of Stigmastanol O-Acetyl-trans-ferulate involves several molecular targets and pathways:
Cholesterol Metabolism: Inhibits the absorption of cholesterol in the intestines and reduces its biosynthesis in the liver.
Anti-inflammatory Effects: Reduces the levels of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: Another phytosterol with similar cholesterol-lowering effects.
β-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory properties.
Campesterol: Similar in structure and function to stigmastanol
Uniqueness
Stigmastanol O-Acetyl-trans-ferulate is unique due to its combined properties of stigmastanol and ferulic acid, offering both cholesterol-lowering and antioxidant benefits. This dual functionality makes it a promising compound for therapeutic and industrial applications .
Eigenschaften
Molekularformel |
C41H62O5 |
|---|---|
Molekulargewicht |
634.9 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H62O5/c1-9-30(26(2)3)13-10-27(4)34-16-17-35-33-15-14-31-25-32(20-22-40(31,6)36(33)21-23-41(34,35)7)46-39(43)19-12-29-11-18-37(45-28(5)42)38(24-29)44-8/h11-12,18-19,24,26-27,30-36H,9-10,13-17,20-23,25H2,1-8H3/b19-12+/t27-,30-,31+,32+,33+,34-,35+,36+,40+,41-/m1/s1 |
InChI-Schlüssel |
SNPAISFSKNCQCE-QIDXIAQLSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)OC(=O)C)OC)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


